molecular formula C13H26O2 B1230805 10-Methyldodecanoic acid CAS No. 7416-57-1

10-Methyldodecanoic acid

Cat. No.: B1230805
CAS No.: 7416-57-1
M. Wt: 214.34 g/mol
InChI Key: YETWOCQNUTWSQA-UHFFFAOYSA-N
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Description

10-Methyldodecanoic acid is a methyl-branched fatty acid, specifically a derivative of dodecanoic acid (lauric acid) with a methyl group at the 10th carbon position. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methyldodecanoic acid can be synthesized through several methods. One common approach involves the bromination of methyl 2-methyldodecanoate with N-bromosuccinimide, followed by dehydrobromination with quinoline and saponification of the ester . The reaction conditions typically involve heating under reflux and the use of solvents like petroleum ether and methanol.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 10-Methyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming dodecanedioic acid.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, forming 10-methyldodecanol.

    Substitution: The methyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Dodecanedioic acid.

    Reduction: 10-Methyldodecanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-Methyldodecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Research explores its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 10-Methyldodecanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and energy production.

Comparison with Similar Compounds

    Dodecanoic acid (Lauric acid): A straight-chain fatty acid without the methyl branch.

    10-Methyllauric acid: Another name for 10-Methyldodecanoic acid.

    Other methyl-branched fatty acids: Compounds like 9-Methyldodecanoic acid and 11-Methyldodecanoic acid.

Uniqueness: this compound is unique due to its specific methyl branching at the 10th carbon, which imparts distinct physical and chemical properties compared to its straight-chain and differently branched counterparts .

Properties

IUPAC Name

10-methyldodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-12(2)10-8-6-4-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETWOCQNUTWSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995599
Record name 10-Methyldodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7416-57-1
Record name Anteisotridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7416-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methyldodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methyldodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-METHYLDODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2FRJ90X7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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